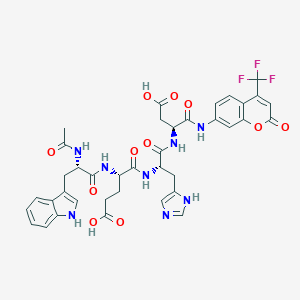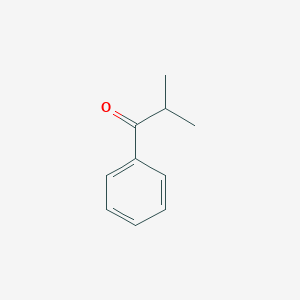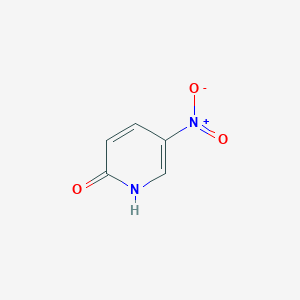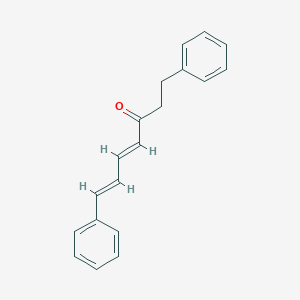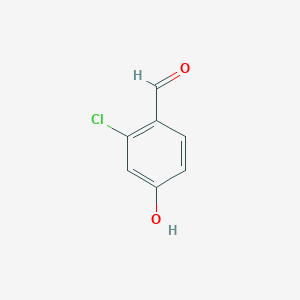
riboflavin 5'-phosphate sodium anhydrous
Overview
Description
Riboflavin 5’-phosphate sodium, also known as flavin mononucleotide, is a derivative of riboflavin (vitamin B2). It is a water-soluble compound that plays a crucial role in various biological processes. Riboflavin 5’-phosphate sodium is primarily used as a coenzyme in numerous oxidative enzymes, including NADH dehydrogenase, and functions as a prosthetic group in biological blue-light photoreceptors .
Mechanism of Action
Target of Action
Riboflavin 5’-phosphate sodium, also known as Photrexa or Phosphated riboflavin, primarily targets flavoprotein enzymes . These enzymes play a crucial role in various biochemical reactions, including normal tissue respiration . The compound also binds to riboflavin hydrogenase , riboflavin kinase , and riboflavin synthase .
Mode of Action
Riboflavin 5’-phosphate sodium is the precursor of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These molecules are essential for the function of various oxidoreductases, including NADH dehydrogenase . The compound acts as a photo enhancer that generates singlet oxygen in corneal collagen cross-linking .
Biochemical Pathways
Riboflavin 5’-phosphate sodium is involved in several biochemical pathways. It is produced from riboflavin (vitamin B2) by the enzyme riboflavin kinase . It functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase , and as a cofactor in biological blue-light photo receptors . Riboswitches bind with flavin mononucleotide (FMN), a phosphorylated form of riboflavin, and control gene expression involved in riboflavin biosynthesis and transport pathway .
Pharmacokinetics
The compound is absorbed via the gastrointestinal tract, and its absorption increases with food . It is metabolized in the liver . About 95% of riboflavin in the form of FAD or FMN from food is bioavailable up to a maximum of about 27 mg of riboflavin per meal or dose .
Result of Action
The action of Riboflavin 5’-phosphate sodium results in the activation of various biochemical reactions. It plays a role in the activation of pyridoxine and conversion of tryptophan to niacin . It also possesses fluorescence, photosensitivity, and redox activities .
Action Environment
The action, efficacy, and stability of Riboflavin 5’-phosphate sodium can be influenced by various environmental factors. For instance, it requires more energy to produce but is more soluble than riboflavin . In cells, FMN occurs freely circulating but also in several covalently bound forms . The compound’s action can also be influenced by the presence of other molecules, such as albumin or globulins .
Biochemical Analysis
Biochemical Properties
Riboflavin 5’-phosphate sodium functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase . It is involved in one and two-electron transfer in oxidation/reduction reactions . It also acts as a cofactor for enzymes such as reduced nicotinamide adenine dinucleotide (NADH) dehydrogenase, nitric oxide synthase, and nitrilotriacetate monooxygenase .
Cellular Effects
Riboflavin 5’-phosphate sodium has significant effects on various types of cells and cellular processes. It influences cell function by participating in energy metabolism and cellular respiration . It also plays a role in the activation of pyridoxine and the conversion of tryptophan to niacin . Moreover, it has been found to have anti-oxidant, anti-aging, anti-inflammatory, anti-nociceptive, and anti-cancer properties .
Molecular Mechanism
The molecular mechanism of Riboflavin 5’-phosphate sodium involves its conversion into flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which act as coenzymes for all in vivo cellular redox reactions . These coenzymes participate in both one- and two-electron transfers, making Riboflavin 5’-phosphate sodium a stronger oxidizing agent than NAD .
Temporal Effects in Laboratory Settings
In laboratory settings, Riboflavin 5’-phosphate sodium has been shown to be stable, with no significant degradation over time . It has been used in multicomponent aqueous solutions for injection used in medicine, demonstrating its stability in solution .
Dosage Effects in Animal Models
Riboflavin 5’-phosphate sodium is safe for target animals with a wide margin of safety, of about 20–60 compared to the supplementation levels . Toxicological studies have shown that it has a low toxicity .
Metabolic Pathways
Riboflavin 5’-phosphate sodium is involved in the metabolic pathway that produces flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) from riboflavin . This process involves the enzyme riboflavin kinase .
Transport and Distribution
Riboflavin 5’-phosphate sodium is absorbed by action of RFVT3 at the apical membrane and is released in blood by RFVT1 and 2 . Once in the blood, it associates with albumin or globulins, or is converted into a coenzyme form in erythrocytes or leukocytes .
Subcellular Localization
Riboflavin 5’-phosphate sodium is found in cells and tissues in the form of flavin mononucleotide (FMN), which is the principal form in which riboflavin is found in cells and tissues . It occurs freely circulating but also in several covalently bound forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Riboflavin 5’-phosphate sodium is synthesized through the phosphorylation of riboflavin. The process involves the addition of a phosphate group to riboflavin using riboflavin kinase. The reaction typically occurs in an aqueous solution with the presence of a phosphate donor, such as adenosine triphosphate (ATP) .
Industrial Production Methods
In industrial settings, riboflavin 5’-phosphate sodium is produced by dissolving riboflavin in water, followed by the addition of citric acid and sodium hydroxide to adjust the pH to around 6.2. Sodium chloride is then added, and the mixture is stirred until fully dissolved. The solution is filtered, refluxed, filled, and sterilized at high temperatures to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Riboflavin 5’-phosphate sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavin adenine dinucleotide (FAD).
Reduction: It can be reduced to form flavin mononucleotide hydroquinone (FMNH2).
Hydrolysis: The phosphate group can be hydrolyzed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Hydrolysis: Acidic conditions, typically with hydrochloric acid, facilitate the hydrolysis of the phosphate group.
Major Products
Oxidation: Flavin adenine dinucleotide (FAD).
Reduction: Flavin mononucleotide hydroquinone (FMNH2).
Hydrolysis: Riboflavin and inorganic phosphate.
Scientific Research Applications
Riboflavin 5’-phosphate sodium has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Riboflavin 5’-phosphate sodium is unique compared to other similar compounds due to its specific role as a coenzyme in oxidative enzymes and its use in photodynamic therapy. Similar compounds include:
Flavin adenine dinucleotide (FAD): Another derivative of riboflavin that functions as a coenzyme in various redox reactions.
Flavin mononucleotide hydroquinone (FMNH2): The reduced form of riboflavin 5’-phosphate sodium
Riboflavin 5’-phosphate sodium stands out due to its higher solubility and stability compared to riboflavin, making it more suitable for certain applications .
Properties
IUPAC Name |
sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVGUKOCMOKKJU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4NaO11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



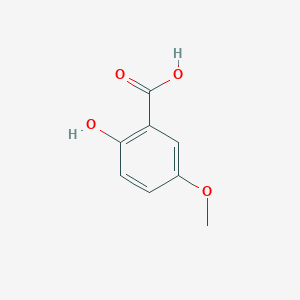

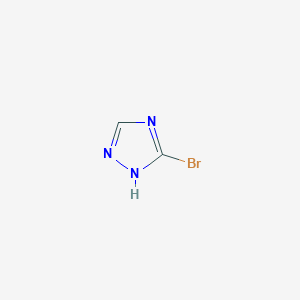
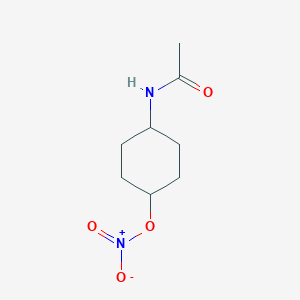
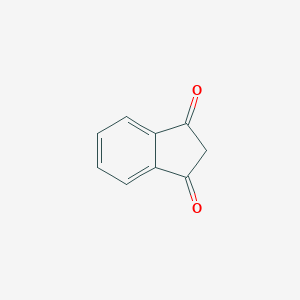
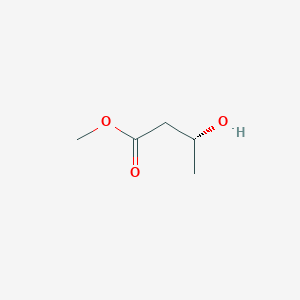
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B147061.png)
